1-(Furan-2-yl)-5-methylhex-1-en-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Furan-2-yl)-5-methylhex-1-en-3-one is an organic compound featuring a furan ring, which is a five-membered aromatic ring containing one oxygen atom. This compound is notable for its unique structure, which combines the furan ring with a hexenone chain, making it a valuable subject of study in various fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-yl)-5-methylhex-1-en-3-one typically involves the condensation of furan derivatives with hexenone precursors. One common method includes the catalytic conversion of N-acetylglucosamine to 5-hydroxymethylfurfural (HMF), followed by a condensation reaction between HMF and 3,3-dimethyl-2-butanone . This two-step process exemplifies the integration of biomass catalytic conversion with organic synthesis techniques.
Industrial Production Methods: Industrial production of furan derivatives often involves the use of biomass as a starting material. The conversion of biomass to furan compounds like furfural and 5-hydroxymethylfurfural is a key step. These intermediates can then be further processed to produce this compound through various catalytic and condensation reactions .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Furan-2-yl)-5-methylhex-1-en-3-one undergoes several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to various substituted furan derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be employed.
Major Products:
Oxidation: Furanones and other oxygenated furans.
Reduction: Dihydrofuran derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Furan-2-yl)-5-methylhex-1-en-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1-(Furan-2-yl)-5-methylhex-1-en-3-one involves its interaction with various molecular targets and pathways. The furan ring’s electron-rich nature allows it to participate in various biochemical reactions. For instance, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Furfural: A primary furan compound derived from biomass, used as a precursor for many furan derivatives.
5-Hydroxymethylfurfural (HMF): Another important furan derivative used in the synthesis of various chemicals.
2-Furylmethanol: A furan derivative used in the synthesis of pharmaceuticals and other organic compounds
Uniqueness: 1-(Furan-2-yl)-5-methylhex-1-en-3-one is unique due to its specific structure, which combines a furan ring with a hexenone chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
4196-96-7 |
---|---|
Molekularformel |
C11H14O2 |
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
1-(furan-2-yl)-5-methylhex-1-en-3-one |
InChI |
InChI=1S/C11H14O2/c1-9(2)8-10(12)5-6-11-4-3-7-13-11/h3-7,9H,8H2,1-2H3 |
InChI-Schlüssel |
ARPBBWPSIYPLJI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(=O)C=CC1=CC=CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.